molecular formula C23H29N3O2 B11375508 5-({4-[(cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11375508
M. Wt: 379.5 g/mol
InChI Key: NAVDLFXDRLBORC-UHFFFAOYSA-N
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Description

5-({4-[(Cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core, a cyclohexylamino group, and a phenoxy methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(Cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the cyclohexylamino group and the phenoxy methyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(Cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-({4-[(Cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-({4-[(Cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and phenoxy methyl compounds. Examples include:

  • 5-({4-[(Methylamino)methyl]phenoxy}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
  • 5-({4-[(Ethylamino)methyl]phenoxy}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Uniqueness

What sets 5-({4-[(Cyclohexylamino)methyl]phenoxy}methyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

5-[[4-[(cyclohexylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C23H29N3O2/c1-25-21-13-10-18(14-22(21)26(2)23(25)27)16-28-20-11-8-17(9-12-20)15-24-19-6-4-3-5-7-19/h8-14,19,24H,3-7,15-16H2,1-2H3

InChI Key

NAVDLFXDRLBORC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=CC=C(C=C3)CNC4CCCCC4)N(C1=O)C

Origin of Product

United States

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